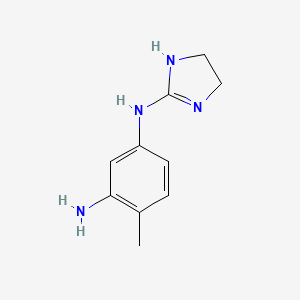
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine is a compound that features an imidazolidin-2-ylidene group attached to a 4-methylbenzene-1,3-diamine structure. This compound is part of a broader class of N-heterocyclic carbenes (NHCs), which are known for their stability and versatility in various chemical reactions. NHCs have gained significant attention in the field of coordination chemistry due to their strong σ-donating and weak π-accepting abilities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine typically involves the reaction of 4-methylbenzene-1,3-diamine with an appropriate imidazolidin-2-ylidene precursor. One common method is the condensation of N,N’-dimesitylformamidine with glyoxal in the presence of ammonium tetrafluoroborate . This reaction yields a zwitterionic imidazolinium salt, which can be further processed to obtain the desired imidazolidin-2-ylidene derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification and isolation of the product. The use of catalytic processes and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-ones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as selenium in oxidative carbonylation conditions.
Reducing agents: Various hydrides and catalytic hydrogenation methods.
Electrophiles: For substitution reactions, electrophiles like aryl halides are commonly used.
Major Products
The major products formed from these reactions include imidazolidin-2-ones, various amine derivatives, and substituted imidazolidin-2-ylidene compounds.
科学研究应用
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine has a wide range of scientific research applications:
作用机制
The mechanism by which N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine exerts its effects involves its strong σ-donating and weak π-accepting abilities. This allows it to form stable complexes with transition metals, which can then participate in various catalytic processes. The molecular targets and pathways involved include coordination with metal centers, facilitating reactions such as cross-coupling and hydrogenation .
相似化合物的比较
Similar Compounds
Imidazolidin-2-ones: These compounds share the imidazolidin-2-ylidene core but differ in their functional groups and reactivity.
Benzimidazolidin-2-ones: Similar in structure but with a benzimidazole ring, these compounds have different electronic properties and applications.
N-Heterocyclic Carbenes (NHCs): A broader class that includes various imidazolidin-2-ylidene derivatives with different substituents.
Uniqueness
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine is unique due to its specific combination of the imidazolidin-2-ylidene group and the 4-methylbenzene-1,3-diamine structure. This combination imparts distinct electronic properties and reactivity, making it particularly useful in forming stable metal complexes and participating in catalytic reactions .
属性
分子式 |
C10H14N4 |
|---|---|
分子量 |
190.25 g/mol |
IUPAC 名称 |
1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H14N4/c1-7-2-3-8(6-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5,11H2,1H3,(H2,12,13,14) |
InChI 键 |
QMVOITDAPWOGIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=NCCN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
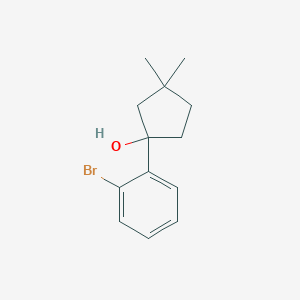
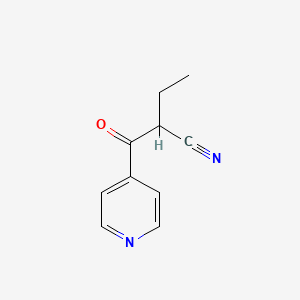
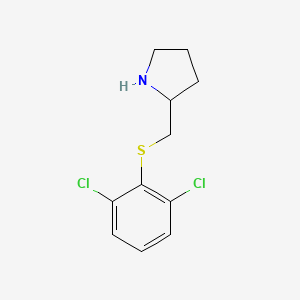
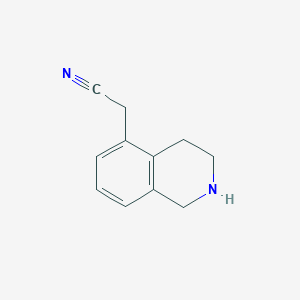
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
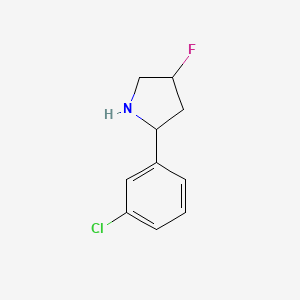
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
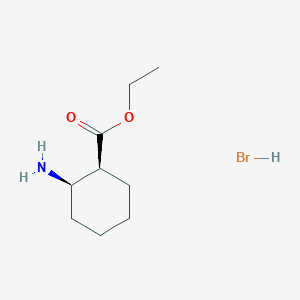
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
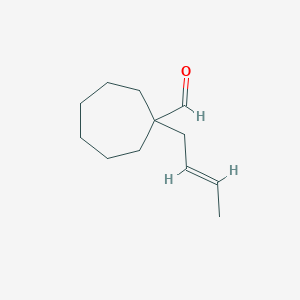
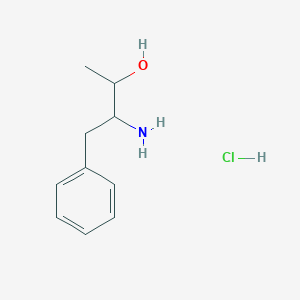
![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
